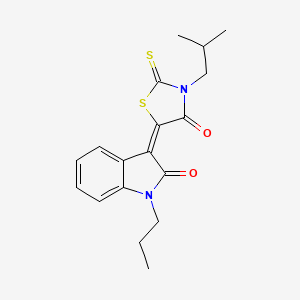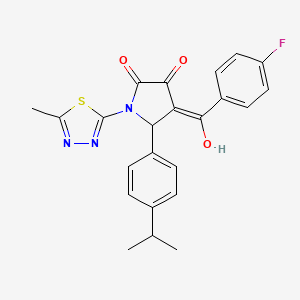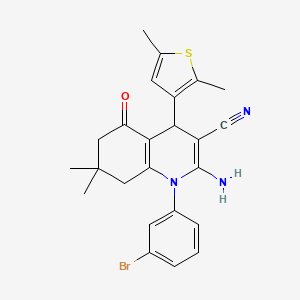![molecular formula C18H16FN3O2S B11632619 (2E)-5-(4-fluorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11632619.png)
(2E)-5-(4-fluorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-5-(4-氟苄基)-2-[(2E)-(4-甲氧基苄叉基)肼基]-1,3-噻唑烷-4-酮是一种合成的有机化合物,属于噻唑烷酮类。噻唑烷酮以其多样的生物活性而闻名,包括抗菌、抗炎和抗癌特性。该化合物以其独特的结构特征,在科学研究的各个领域引起了兴趣。
准备方法
合成路线和反应条件
(2E)-5-(4-氟苄基)-2-[(2E)-(4-甲氧基苄叉基)肼基]-1,3-噻唑烷-4-酮的合成通常涉及在噻唑烷酮前体的存在下,4-氟苯甲醛与4-甲氧基苯甲醛腙的缩合反应。该反应在适当的溶剂(如乙醇或甲醇)中,在回流条件下进行,并加入催化量的酸或碱以促进缩合反应。
工业生产方法
虽然该化合物的具体工业生产方法尚未得到充分的记录,但总体方法将涉及扩大实验室合成过程。这将包括优化反应条件,例如温度、溶剂和催化剂浓度,以实现更高的产量和纯度。连续流动反应器和自动化合成平台也可以用来提高效率和可重复性。
化学反应分析
反应类型
(2E)-5-(4-氟苄基)-2-[(2E)-(4-甲氧基苄叉基)肼基]-1,3-噻唑烷-4-酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 还原可以使用还原剂(如硼氢化钠或氢化铝锂)来实现。
取代: 该化合物可以参与亲核取代反应,其中氟或甲氧基可以被其他亲核试剂取代。
常用试剂和条件
氧化: 在酸性或中性条件下使用高锰酸钾。
还原: 在甲醇或乙醇中使用硼氢化钠。
取代: 在合适的碱存在下,使用胺或硫醇等亲核试剂。
形成的主要产物
氧化: 形成相应的羧酸或酮。
还原: 形成醇或胺。
取代: 形成具有新官能团的取代的噻唑烷酮。
科学研究应用
化学
在化学领域,(2E)-5-(4-氟苄基)-2-[(2E)-(4-甲氧基苄叉基)肼基]-1,3-噻唑烷-4-酮被用作合成更复杂分子的构建块。
生物学
该化合物因其潜在的抗菌和抗癌活性,在生物学研究中显示出前景。研究人员正在研究其作用机制及其抑制各种病原体和癌细胞系生长的能力。
医学
在医学领域,该化合物正在探索其潜在的治疗应用。其抗炎和抗癌特性使其成为药物开发的候选药物。正在进行的研究评估其在临床前和临床环境中的疗效和安全性。
工业
在工业领域,(2E)-5-(4-氟苄基)-2-[(2E)-(4-甲氧基苄叉基)肼基]-1,3-噻唑烷-4-酮用于开发新材料和化学工艺。其独特的特性使其适用于生产特种化学品和先进材料。
作用机制
(2E)-5-(4-氟苄基)-2-[(2E)-(4-甲氧基苄叉基)肼基]-1,3-噻唑烷-4-酮的作用机制涉及其与特定分子靶标和途径的相互作用。据认为,该化合物通过与参与关键生物过程的酶或受体结合而发挥其作用。例如,其抗癌活性可能归因于其抑制癌细胞增殖和诱导癌细胞凋亡的能力。确切的分子靶标和途径仍在研究中,需要进一步研究才能完全阐明其作用机制。
相似化合物的比较
类似化合物
噻唑烷二酮: 这些化合物共享噻唑烷酮核心结构,并以其抗糖尿病特性而闻名。
苄叉基肼基衍生物: 具有类似腙和苄叉基部分的化合物,表现出各种生物活性。
独特性
(2E)-5-(4-氟苄基)-2-[(2E)-(4-甲氧基苄叉基)肼基]-1,3-噻唑烷-4-酮因其官能团的独特组合而脱颖而出,这些官能团赋予其独特的化学和生物学特性。其氟苄基和甲氧基苄叉基部分使其与其他类似化合物相比具有更高的稳定性和活性。
属性
分子式 |
C18H16FN3O2S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
(2E)-5-[(4-fluorophenyl)methyl]-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16FN3O2S/c1-24-15-8-4-13(5-9-15)11-20-22-18-21-17(23)16(25-18)10-12-2-6-14(19)7-3-12/h2-9,11,16H,10H2,1H3,(H,21,22,23)/b20-11+ |
InChI 键 |
SUISFERHVPBWFB-RGVLZGJSSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=C(C=C3)F |
规范 SMILES |
COC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B11632538.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B11632550.png)



![Ethyl 6-methoxy-4-[(2-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11632580.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11632590.png)
![2-(4-bromophenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11632592.png)

![methyl 2-{(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632595.png)
![2-[(quinazolin-4-ylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11632598.png)
![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632604.png)
![3-benzyl-4,7-dimethyl-5-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11632607.png)
